Home > Products > Screening Compounds P13973 > 2-[4-(1,3-Dioxaindan-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole
2-[4-(1,3-Dioxaindan-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole - 1030103-00-4

2-[4-(1,3-Dioxaindan-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole

Catalog Number: EVT-2783882
CAS Number: 1030103-00-4
Molecular Formula: C20H13FN2O3S2
Molecular Weight: 412.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(1,3-Benzodioxol-5-yl)-4'-(3-fluoro-4-methoxyphenyl)-2,2'-bi-1,3-thiazole, also referred to as d2 in the source paper [], belongs to the diarylbisthiazole (DABTA) class of compounds. It is a novel compound synthesized and investigated for its potential as a radiotracer for imaging α-synuclein fibrils in the brain. These fibrils are a hallmark of α-synucleinopathies, a group of neurodegenerative disorders including Parkinson's disease [].

Synthesis Analysis

The synthesis of d2 is achieved through an innovative ruthenium-mediated (SNAr) reaction. Although specific details of the synthesis procedure are not provided in the source paper [], it mentions the use of a precursor molecule that is radiolabeled with fluorine-18 ([18F]) to obtain [18F]d2. The radiochemical yield for this labeling reaction is moderate, reported as 13% [].

Physical and Chemical Properties Analysis

Detailed information about the physical and chemical properties of d2, such as solubility, melting point, and spectroscopic data, is not provided in the source paper [].

Applications

The primary application of d2 is in the development of novel radiotracers for the imaging of α-synuclein fibrils in living brains []. This has significant implications for the diagnosis and monitoring of α-synucleinopathies.

Safety and Hazards

The source paper [] focuses on the in vitro and in vivo characterization of d2 as a potential radiotracer and does not provide data related to its safety and hazards. Further studies are needed to assess potential toxicity and long-term effects.

6-(4'-(3-fluoro-4-methoxyphenyl)-[2,2'-bithiazol]-4-yl)-[1,3]dioxolo[4,5-b]pyridine

  • Compound Description: This compound, denoted as d4 in the research, is a DABTA derivative designed for potential use as a radiotracer for imaging α-synuclein fibrils. [] It exhibits a high binding affinity for α-synuclein (Kd = 0.66 nM) and excellent selectivity over β-amyloid plaques and microtubular tau aggregates (>200-fold selectivity). [] Initial studies in healthy mice revealed suboptimal brain pharmacokinetics, prompting further investigation into structural analogs. []
  • Relevance: This compound is structurally related to 4-(1,3-Benzodioxol-5-yl)-4'-(3-fluoro-4-methoxyphenyl)-2,2'-bi-1,3-thiazole through the shared DABTA scaffold and the 3-fluoro-4-methoxyphenyl substituent. [] The key difference lies in replacing the benzodioxole group with a [, ]dioxolo[4,5-b]pyridine moiety. [] This modification aims to explore how altering the heterocyclic ring system influences binding affinity and pharmacokinetic properties. []

4-(Benzo[d][1,3]dioxol-5-yl)-4'-(6-fluoropyridin-3-yl)-2,2'-bithiazole

  • Compound Description: This DABTA derivative, designated as d6, was investigated for its potential as a radiotracer targeting α-synuclein fibrils. [] It displays a high binding affinity to α-synuclein (Kd = 1.21 nM) and remarkable selectivity against β-amyloid plaques and tau aggregates (>200-fold). [] Importantly, d6 exhibited improved brain pharmacokinetics compared to d4, demonstrating its potential for in vivo visualization of α-synuclein. []
  • Relevance: 4-(Benzo[d][1,3]dioxol-5-yl)-4'-(6-fluoropyridin-3-yl)-2,2'-bithiazole shares the core DABTA structure with 4-(1,3-Benzodioxol-5-yl)-4'-(3-fluoro-4-methoxyphenyl)-2,2'-bi-1,3-thiazole. [] The structural variation arises from replacing the 3-fluoro-4-methoxyphenyl group with a 6-fluoropyridin-3-yl moiety. [] This modification investigates the impact of a different fluorinated aromatic ring on binding affinity and pharmacokinetic parameters. []

6-(4'-(6-fluoropyridin-3-yl)-[2,2'-bithiazol]-4-yl)-[1,3]dioxolo[4,5-b]pyridine

  • Compound Description: Identified as d8 in the study, this compound represents a promising candidate for an α-synuclein radiotracer. [] It combines the structural features of d4 and d6, incorporating both the [, ]dioxolo[4,5-b]pyridine and 6-fluoropyridin-3-yl moieties. [] d8 exhibits the highest binding affinity for α-synuclein among the tested compounds (Kd = 0.10 nM), along with excellent selectivity over Aβ and tau aggregates (>200-fold). [] Notably, d8 demonstrates favorable brain pharmacokinetics and in vivo stability, making it a strong contender for further preclinical and clinical evaluation as a PET tracer for α-synuclein. []
  • Relevance: This compound shares the core DABTA structure with 4-(1,3-Benzodioxol-5-yl)-4'-(3-fluoro-4-methoxyphenyl)-2,2'-bi-1,3-thiazole. [] It incorporates structural features from both d4 and d6, substituting the benzodioxole group with [, ]dioxolo[4,5-b]pyridine and the 3-fluoro-4-methoxyphenyl with 6-fluoropyridin-3-yl. [] This combination aims to capitalize on the improved binding affinity and pharmacokinetic profile observed with these modifications. []

Properties

CAS Number

1030103-00-4

Product Name

2-[4-(1,3-Dioxaindan-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole

Molecular Formula

C20H13FN2O3S2

Molecular Weight

412.45

InChI

InChI=1S/C20H13FN2O3S2/c1-24-16-4-2-11(6-13(16)21)14-8-27-19(22-14)20-23-15(9-28-20)12-3-5-17-18(7-12)26-10-25-17/h2-9H,10H2,1H3

InChI Key

IOGRMPFAOQDVRV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.